4-bromo-3-(difluoromethyl)-1-(oxan-2-yl)-1H-pyrazole
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Overview
Description
4-bromo-3-(difluoromethyl)-1-(oxan-2-yl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(difluoromethyl)-1-(oxan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Addition of the difluoromethyl group: This step may involve the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the oxan-2-yl group: This can be done through nucleophilic substitution reactions using appropriate oxan-2-yl precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-(difluoromethyl)-1-(oxan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield an azido derivative.
Scientific Research Applications
4-bromo-3-(difluoromethyl)-1-(oxan-2-yl)-1H-pyrazole may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-3-(difluoromethyl)-1-(oxan-2-yl)-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-(trifluoromethyl)-1-(oxan-2-yl)-1H-pyrazole
- 4-chloro-3-(difluoromethyl)-1-(oxan-2-yl)-1H-pyrazole
- 4-bromo-3-(difluoromethyl)-1-(morpholin-4-yl)-1H-pyrazole
Properties
CAS No. |
2416164-38-8 |
---|---|
Molecular Formula |
C9H11BrF2N2O |
Molecular Weight |
281.1 |
Purity |
95 |
Origin of Product |
United States |
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